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Abstract

The Diacylglycerol Acyltransferase (DGAT) gene family encodes for key enzymes that catalyze
the final and committed step in the biosynthesis of triglycerides, the primary form of energy
storage in eukaryotes. This technical guide provides an in-depth exploration of the evolutionary
conservation of the DGAT gene family, with a particular focus on its two major, evolutionarily
distinct members: DGAT1 and DGAT2. Despite their convergent function, these two enzyme
subfamilies exhibit significant differences in their evolutionary history, gene structure, protein
topology, substrate specificity, and physiological roles. Understanding these distinctions is
paramount for researchers in metabolic diseases and for professionals in drug development
targeting lipid metabolism. This document summarizes key quantitative data, details relevant
experimental protocols, and visualizes associated signaling pathways and workflows to serve
as a comprehensive resource for the scientific community.

Introduction

Triglyceride (TG) synthesis is a fundamental metabolic process, and its dysregulation is
implicated in a host of human diseases, including obesity, type 2 diabetes, and non-alcoholic
fatty liver disease (NAFLD). The DGAT enzymes, by catalyzing the esterification of
diacylglycerol (DAG) with a fatty acyl-CoA, play a pivotal role in controlling the flux of fatty acids
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towards storage as TG. Eukaryotes possess two primary DGAT enzymes, DGAT1 and DGAT2,
which are products of convergent evolution; they catalyze the same biochemical reaction but
share no sequence homology.

DGAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily, which also
includes the acyl-CoA:cholesterol acyltransferase (ACAT) enzymes. In contrast, DGAT2 is a
member of a distinct gene family. This evolutionary divergence underlies their different
structural and functional properties. While both are integral membrane proteins primarily
located in the endoplasmic reticulum (ER), they exhibit different membrane topologies and
substrate preferences. These differences translate into non-redundant physiological roles, with
DGAT1 being more involved in the processing of exogenous fatty acids for chylomicron
formation in the intestine, and DGAT2 playing a more prominent role in hepatic TG synthesis
and lipid droplet expansion.

This guide will delve into the evolutionary relationships, present comparative quantitative data,
provide detailed experimental methodologies for studying DGAT enzymes, and illustrate the
key signaling pathways that regulate their activity.

Evolutionary History and Phylogenetic Analysis

Phylogenetic studies have unequivocally demonstrated that the DGAT gene family is ancient
and has undergone significant diversification throughout eukaryotic evolution. The two major
branches, DGAT1 and DGATZ2, evolved independently and are not a result of a gene
duplication event from a common ancestor.

A broad survey of genomes from diverse eukaryotic taxa, including fungi, plants, and animals,
has revealed the near-ubiquitous presence of both DGAT1 and DGAT2 homologs. This
widespread distribution underscores their fundamental importance in lipid metabolism.
Phylogenetic trees constructed from amino acid sequences consistently show a clear
partitioning of the DGAT protein family into two major clades corresponding to DGAT1 and
DGAT2.

The DGATL1 clade is part of the larger MBOAT superfamily, suggesting a shared evolutionary
origin with enzymes that acylate other substrates. In contrast, the DGAT2 family appears to
have a more restricted substrate specificity, primarily targeting diacylglycerol.
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The evolutionary relationships can be visualized through a phylogenetic tree. The following
DOT script generates a simplified cladogram illustrating the distinct evolutionary paths of
DGAT1 and DGAT2.

DGAT1 (Mammals, Plants, Fungi)

Simplified cladogram of DGAT family evolution. /

\ Proto-DGAT2 =>| DGAT2 (Mammals, Plants, Fungi)

Proto-DGAT1 (MBOAT family) =>| ACAT (Animals)

Ancient Eukaryotic Ancestor

Click to download full resolution via product page

Caption: Simplified cladogram of DGAT family evolution.

Quantitative Data Summary

The functional differences between DGAT1 and DGAT?2 are reflected in their kinetic properties
and expression patterns. This section summarizes key quantitative data in a tabular format for

easy comparison.

Table 1: Comparative Enzyme Kinetics of Mammalian
DGAT1 and DGAT2
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Parameter

DGAT1

DGAT2 Reference

Substrate Specificity
(Acyl-CoA)

Broad, prefers oleoyl-
CoA

Prefers oleoyl-CoA,
but generally more
specific than DGAT1

Substrate Specificity
(Acyl-Acceptor)

Diacylglycerol, retinol,

long-chain alcohols

Primarily

Diacylglycerol

Apparent Km (Oleoyl-
CoA)

Higher (less active at

low concentrations)

Lower (more active at

low concentrations)

Higher at saturating

Lower at saturating

Apparent Vmax substrate substrate
concentrations concentrations
Inhibition by . iy
Sensitive Less sensitive
Coenzyme A

Table 2: Relative mRNA Expression of DGAT1 and
DGAT? in M i

DGAT1 DGAT2
Expression Expression .
) ] ) Predominant
Tissue (relative to (relative to Reference
. . Isoform
housekeeping housekeeping
gene) gene)
Small Intestine High Moderate DGAT1
Adipose Tissue Moderate High DGAT2
Liver Low High DGAT2
Mammary Gland ) i
) High High Both
(lactating)
Skeletal Muscle Low Low -
Experimental Protocols
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This section provides detailed methodologies for key experiments used to study the DGAT
gene family.

DGAT Activity Assay

This protocol describes a fluorescence-based assay to measure DGAT activity in microsomal
preparations by monitoring the release of Coenzyme A (CoASH).

Materials:

e Microsomal protein fraction

e 1,2-Dioleoyl-sn-glycerol (DOG)

e Oleoyl-CoA

» 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

e Tris-HCI buffer (100 mM, pH 7.4)

e Triton X-100

o 96-well or 384-well black plates

o Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

Prepare the assay buffer: 100 mM Tris-HCI, pH 7.4, with 1% Triton X-100.

Prepare the substrate mix in the assay buffer: 200 uM 1,2-DOG and 100 uM oleoyl-CoA.

Prepare the CPM solution in a suitable solvent (e.g., DMSO).

In a 96-well plate, add 50 pL of the substrate mix to each well.

Add 1-2 pg of microsomal protein to each well. For inhibitor studies, pre-incubate the
microsomes with the inhibitor for a specified time before adding to the substrate mix.
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e Add CPM to a final concentration of 10 pM.
« Initiate the reaction by adding the microsomal protein to the substrate mix.

o Immediately place the plate in a fluorescence plate reader and measure the increase in
fluorescence over time (e.g., every minute for 30 minutes).

o The rate of the reaction is determined from the linear phase of the fluorescence increase and
can be converted to specific activity (nmol/min/mg protein) using a CoASH standard curve.

The following DOT script illustrates the workflow for the DGAT activity assay.
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Caption: Workflow for a fluorescence-based DGAT activity assay.
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Quantitative Real-Time PCR (gqPCR) for DGAT1 and
DGAT2

This protocol outlines the steps for quantifying the mRNA expression levels of DGAT1 and
DGAT2.

Materials:

RNA extraction kit (e.g., TRIzol)

Reverse transcriptase kit for cDNA synthesis

gPCR master mix (e.g., SYBR Green or TagMan)

Primers specific for DGAT1, DGAT2, and a housekeeping gene (e.g., GAPDH, ACTB)

gPCR instrument
Procedure:

e RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit
according to the manufacturer's instructions. Assess RNA quality and quantity using a
spectrophotometer or a bioanalyzer.

o cDNA Synthesis: Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse
transcriptase Kit.

e gPCR Reaction Setup: Prepare the gPCR reaction mix in a 96- or 384-well plate. A typical 20
uL reaction includes:

[¢]

10 pL of 2x gPCR master mix

o

1 pL of forward primer (10 uM)

o

1 pL of reverse primer (10 uM)

[¢]

1 pL of cDNA template
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o 7 pL of nuclease-free water

e (PCR Program: Run the plate on a qPCR instrument with a standard thermal cycling
program:

o Initial denaturation: 95°C for 10 minutes
o 40 cycles of:

» Denaturation: 95°C for 15 seconds

» Annealing/Extension: 60°C for 1 minute
o Melt curve analysis (for SYBR Green)

o Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the
relative expression of DGAT1 and DGAT2 using the AACt method, normalizing to the
housekeeping gene.

Western Blotting for DGAT Protein Detection

This protocol describes the detection of DGAT1 and DGAT2 proteins in cell or tissue lysates.

Materials:

Lysis buffer (e.g., RIPA buffer with protease inhibitors)
o BCA protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels

o Electrophoresis and transfer apparatus

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies specific for DGAT1 and DGAT2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
Procedure:

» Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris
and collect the supernatant containing the protein lysate.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Sample Preparation: Mix a specific amount of protein (e.g., 20-40 pg) with Laemmli sample
buffer and heat at 95°C for 5 minutes to denature the proteins.

o SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to
separate proteins by size.

e Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in
blocking buffer) overnight at 4°C with gentle agitation.

e Washing: Wash the membrane three times with TBST for 10 minutes each.

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

e Washing: Wash the membrane three times with TBST for 10 minutes each.
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» Detection: Apply the chemiluminescent substrate to the membrane and detect the signal
using an imaging system.

Signaling Pathways Regulating DGAT Expression

The expression of DGAT1 and DGAT?2 is tightly regulated by various signaling pathways in
response to nutritional and hormonal cues.

MEK-ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)
pathway has been shown to regulate the expression of both DGAT1 and DGAT2 in

hepatocytes. Inhibition of the MEK-ERK pathway leads to an increase in the mRNA levels of
both DGAT1 and DGAT2, suggesting a repressive role of this pathway on DGAT expression.

The following DOT script illustrates the inhibitory effect of the MEK-ERK pathway on DGAT
gene expression.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

MEK-ERK Signaling Pathway

Growth Factors MEK-ERK pathway's inhibitory effect on DGAT expression.
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Caption: MEK-ERK pathway's inhibitory effect on DGAT expression.
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C/EBP Regulation of DGAT2

In adipocytes, the expression of DGAT?2 is under the control of the CCAAT/enhancer-binding
protein beta (C/EBPp), a key transcription factor in adipogenesis. C/EBPf directly binds to the
promoter of the DGAT2 gene to activate its transcription during the early stages of adipocyte

differentiation.

The following DOT script depicts the transcriptional activation of DGAT2 by C/EBPJ.

Adipogenic Stimuli Transcriptional activation of DGAT2 by C/EBP.
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Caption: Transcriptional activation of DGAT2 by C/EBP.
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Conclusion

The DGAT gene family, with its two convergently evolved and functionally distinct members,
DGAT1 and DGATZ2, presents a fascinating case of evolutionary adaptation. Their differential
regulation, substrate preferences, and tissue-specific roles highlight the complexity of lipid
metabolism. For researchers and drug development professionals, a thorough understanding
of the nuances of each DGAT isozyme is critical for the development of targeted therapies for
metabolic diseases. This guide provides a foundational resource, compiling essential
quantitative data, detailed experimental protocols, and visualizations of key regulatory
pathways to aid in the ongoing investigation of this important gene family. The continued
exploration of the DGAT family holds significant promise for uncovering new therapeutic
avenues for the management of metabolic disorders.

 To cite this document: BenchChem. [Evolutionary Conservation of the Diacylglycerol
Acyltransferase (DGAT) Gene Family: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b150450#evolutionary-
conservation-of-the-dgat-gene-family]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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